molecular formula C9H6BrFS B8651904 2-Bromo-5-fluoro-3-methylbenzo[b]thiophene

2-Bromo-5-fluoro-3-methylbenzo[b]thiophene

Cat. No.: B8651904
M. Wt: 245.11 g/mol
InChI Key: ZADAEJSZAKGTSD-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H6BrFS and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrFS

Molecular Weight

245.11 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methyl-1-benzothiophene

InChI

InChI=1S/C9H6BrFS/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4H,1H3

InChI Key

ZADAEJSZAKGTSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 3 neck 2 L round bottom flask is fitted with a septum, a mechanical stirrer, and stopper. The flask is charged with 5-fluoro-3-methylbenzothiophene (55.4 g, 0.311 moles) and acetonitrile (350 mL). The mixture is stirred with a mechanical stirrer and the reaction temperature is monitored. NBS is added portion wise. The reaction temperature rises slightly, and the reaction is cooled with ice water bath. A solid crashes out of solution. The solid is filtered and rinsed 2 times with a 1:1 mixture of acetonitrile and water (100 mL). The solid is dried in a vacuum oven overnight at room temperature to obtain the title product (69 g, 95%). 1H-NMR (DMSO-d6), δ 2.41 (s, 3H), 7.34 (td, J=10, 2 Hz, 1H), 7.69 (dd, J=10, 2 Hz, 1H), 8.04 (dd, J=9, 5 Hz, 1H) ppm.
Quantity
55.4 g
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reactant
Reaction Step One
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350 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
95%

Synthesis routes and methods II

Procedure details

A mechanically-stirred solution of 5-fluoro-3-methylbenzo[b]thiophene (50.32 g, 0.303 mol, 1.0 equiv) in acetonitrile (350 mL) is treated with NBS (56.32 g, 0.318 mol, 1.05 equiv). An initial endotherm reduces the reaction temperature to 17° C. A subsequent exotherm then increases the reaction temperature to 40° C. over a 10 min. period, at which time the reaction is cooled to 18-20° C. by application of an ice water bath. The reaction is stirred at RT for an additional 35 min. and the resultant slurry is slowly diluted with water (350 mL). The slurry is stirred for 10 min and the product is filtered, washed with 50:50 acetonitrile:water (100 mL) and dried to a colorless crystalline solid (65.56 g, 88%).
Quantity
50.32 g
Type
reactant
Reaction Step One
Name
Quantity
56.32 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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